molecular formula C6H5FIN B1532896 5-Fluoro-4-iodo-2-methylpyridine CAS No. 1803765-68-5

5-Fluoro-4-iodo-2-methylpyridine

Cat. No.: B1532896
CAS No.: 1803765-68-5
M. Wt: 237.01 g/mol
InChI Key: BFUIZMUIZRONQM-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-2-methylpyridine is a heterocyclic aromatic compound that contains fluorine, iodine, and methyl substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of 2-amino-5-methylpyridine followed by fluorination and iodination reactions . The reaction conditions often involve the use of sodium nitrite in the presence of hydrofluoric acid for fluorination and iodine monochloride for iodination.

Industrial Production Methods

Industrial production of 5-Fluoro-4-iodo-2-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-4-azido-2-methylpyridine, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

5-Fluoro-4-iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodo-5-methylpyridine
  • 2-Fluoro-4-methylpyridine
  • 4-Fluoro-2-methylpyridine

Uniqueness

5-Fluoro-4-iodo-2-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of fluorine and iodine atoms on the pyridine ring can enhance the compound’s reactivity and binding affinity compared to similar compounds .

Properties

IUPAC Name

5-fluoro-4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUIZMUIZRONQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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